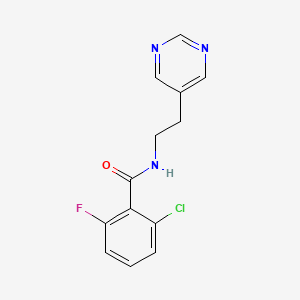

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

描述

属性

IUPAC Name |

2-chloro-6-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-10-2-1-3-11(15)12(10)13(19)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNBPDUTFCAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CN=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

Amidation: The halogenated benzene derivative is then reacted with an appropriate amine to form the benzamide.

Pyrimidinyl Ethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

科学研究应用

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

作用机制

The mechanism of action of 2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

Benzamide derivatives are widely explored in drug discovery due to their modular synthesis and tunable pharmacophores. Below, 2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is compared to structurally analogous compounds from recent literature and patents.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Yield :

- The target compound’s chloro and fluoro substituents are electron-withdrawing groups (EWGs), which may enhance electrophilic reactivity during synthesis compared to Rip-B’s methoxy groups (electron-donating). However, direct synthesis data for the target compound are unavailable .

- The high yield (90%) of the bromo/fluoro-substituted analog () suggests EWGs facilitate amide bond formation, whereas Rip-D’s low yield (34%) may stem from steric hindrance from the ortho-hydroxy group .

Structural Diversity and Biological Implications: Pyrimidine vs. Such differences influence solubility and target selectivity . Halogenation: The chloro/fluoro pattern in the target compound mirrors bioactive herbicides and kinase inhibitors, where halogens improve metabolic stability and binding affinity .

Thermal Stability :

- Rip-B and Rip-D exhibit melting points near 90–96°C, typical for crystalline benzamides. The target compound’s melting point is unreported, but its lower molecular weight (279.70 vs. 285–387 g/mol) suggests reduced crystallinity .

Therapeutic Potential: While highlights benzamides with thioether linkages for anticancer applications, the target compound’s pyrimidine group aligns with kinase inhibitors (e.g., imatinib analogs). Its exact biological profile remains uncharacterized .

常见问题

Q. What synthetic methodologies are optimal for preparing 2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

The synthesis involves coupling 2-chloro-6-fluorobenzoic acid derivatives with pyrimidin-5-yl ethylamine. Key steps include:

- Activation of the benzoic acid via acyl chloride formation.

- Amide coupling under Schotten-Baumann conditions (e.g., using triethylamine in DCM at 0–5°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and reaction time to avoid hydrolysis of the chloro-fluoro substituents .

Q. How can the compound’s structure and purity be validated?

- NMR (¹H/¹³C): Confirm substituent positions (e.g., pyrimidine C-H coupling patterns at δ 8.5–9.0 ppm) and amide linkage (NH signal at δ 6.8–7.2 ppm).

- HRMS: Verify molecular ion [M+H]⁺ (e.g., calculated m/z 320.06 vs. observed 320.05).

- HPLC: Ensure >95% purity using a C18 column (acetonitrile/water, 0.1% TFA).

- X-ray crystallography: Resolve steric effects from chloro-fluoro substituents using SHELXL refinement .

Q. What in vitro assays are suitable for initial biological activity screening?

- Kinase inhibition: Test against Src/Abl kinases via fluorescence polarization (FP) assays, given structural similarities to known inhibitors like BMS-354825 .

- Cytotoxicity: Use MTT assays on leukemia (K562) and solid tumor (HCT-116) cell lines.

- Antimicrobial activity: Screen against S. aureus and E. coli via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation: Replace the pyrimidine with thiazole or isoxazole to assess kinase selectivity.

- Fluorine scanning: Introduce additional fluorine atoms at the benzamide’s para-position to enhance metabolic stability.

- Data analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to Abl1 kinase (PDB: 2G2F) .

Q. What challenges arise during X-ray crystallographic refinement, and how are they resolved?

- Disordered regions: The pyrimidine-ethyl linker may exhibit rotational disorder. Apply SHELXL’s AFIX constraints to model plausible conformations.

- Weak diffraction: Use synchrotron radiation (λ = 0.7 Å) and cryocooling (100 K) to improve data resolution (<1.0 Å).

- Twinning: Employ TWIN commands in SHELXL for datasets with twinning fractions >0.3 .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

- Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodents. Rapid clearance (e.g., t₁/₂ <1 h) may explain poor efficacy despite high in vitro IC₅₀.

- Metabolite identification: Use LC-MS/MS to detect hepatic oxidation products (e.g., hydroxylation at the pyrimidine ring).

- Prodrug design: Introduce acetyl-protected amines to enhance oral absorption .

Q. What methodologies identify and characterize metabolites?

- LC-HRMS: Use a HILIC column (2.1 × 100 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar metabolites.

- Isotope labeling: Synthesize a deuterated analog (e.g., d₃-pyrimidine) to track fragmentation pathways in MS².

- Enzyme inhibition: Incubate with CYP3A4/2D6 isoforms to identify major metabolic routes .

Q. How can preclinical in vivo efficacy be evaluated?

- Xenograft models: Implant K562 leukemia cells subcutaneously in nude mice. Administer the compound orally (25 mg/kg/day) for 21 days.

- Pharmacodynamic markers: Quantify phospho-Src (Tyr416) levels in tumor lysates via ELISA.

- Toxicity monitoring: Measure ALT/AST levels and body weight weekly to assess hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。